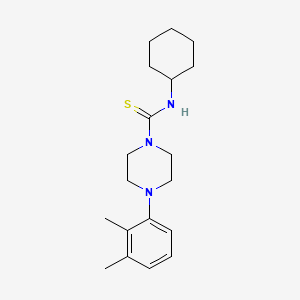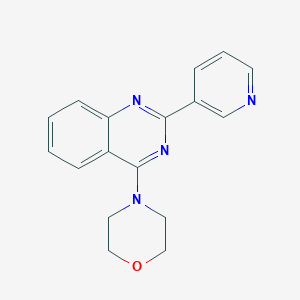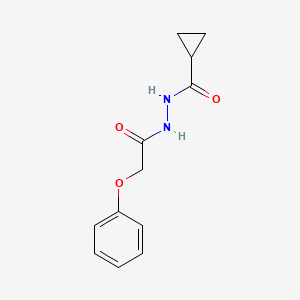
3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one, also known as H-89, is a potent and selective inhibitor of protein kinase A (PKA). PKA is a critical enzyme that plays a role in many cellular processes, including gene expression, metabolism, and cell growth. H-89 has been widely used in scientific research to investigate the role of PKA in various physiological and pathological conditions.
Wirkmechanismus
3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one works by binding to the ATP-binding site of PKA, thereby preventing its activation. PKA activation requires the binding of cAMP to the regulatory subunits of the enzyme, which causes the dissociation of the catalytic subunits and their subsequent activation. 3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one competes with ATP for binding to the catalytic subunit of PKA, thereby preventing its activation. This results in the inhibition of downstream signaling pathways that are regulated by PKA.
Biochemical and Physiological Effects:
3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. For example, 3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to inhibit insulin secretion in pancreatic beta cells, reduce cardiac contractility, and induce apoptosis in cancer cells. 3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has also been shown to inhibit the phosphorylation of CREB, a transcription factor that regulates the expression of many genes involved in cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has several advantages as a tool for scientific research. It is a potent and selective inhibitor of PKA, which makes it a valuable tool for investigating the role of PKA in various cellular processes. 3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one is also relatively easy to synthesize and purify, which makes it accessible to many researchers. However, 3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has some limitations as well. It can have off-target effects on other kinases, which can complicate the interpretation of experimental results. Additionally, 3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one can have cytotoxic effects at high concentrations, which can limit its use in certain experimental systems.
Zukünftige Richtungen
There are many future directions for research involving 3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one. One area of interest is the development of more potent and selective inhibitors of PKA that can be used to investigate its role in various cellular processes. Another area of interest is the investigation of the downstream signaling pathways of PKA, such as the CREB pathway, and their role in various physiological and pathological conditions. Finally, the use of 3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one in combination with other inhibitors or drugs may provide new insights into the regulation of PKA and its downstream signaling pathways.
Synthesemethoden
3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one can be synthesized through a multi-step process involving the reaction of 7-hydroxy-4-methylcoumarin with 1-naphthylmethanol, followed by the addition of trimethylchlorosilane and triethylamine. The resulting compound is then treated with acetic anhydride and pyridine to yield 3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one. The purity of the final product can be confirmed through various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been widely used in scientific research to investigate the role of PKA in various physiological and pathological conditions. For example, 3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been used to study the effect of PKA on insulin secretion in pancreatic beta cells, the regulation of cardiac contractility, and the development of cancer. 3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has also been used as a tool to investigate the downstream signaling pathways of PKA, such as the cAMP response element-binding protein (CREB) pathway.
Eigenschaften
IUPAC Name |
3,4,8-trimethyl-7-(naphthalen-1-ylmethoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-14-15(2)23(24)26-22-16(3)21(12-11-19(14)22)25-13-18-9-6-8-17-7-4-5-10-20(17)18/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOHSKPFLQPLMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-methoxybenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5794015.png)
![2-[(3,4-dimethylphenyl)sulfonyl]-1,4-benzenediol](/img/structure/B5794030.png)
![3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5794033.png)



![ethyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5794057.png)
![5-[(3,4-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5794067.png)
![3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5794080.png)

![N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}butanamide](/img/structure/B5794090.png)

![5-[(2,4-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794099.png)
